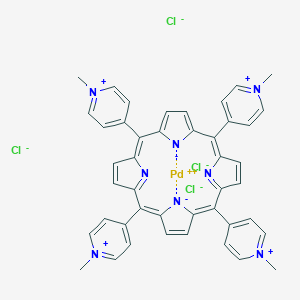

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is a synthetic, Palladium (II) porphyrin . It is also known as 5,10,15,20-Tetrakis (N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride . This compound is widely utilized in the fields of biochemistry and molecular biology .

Molecular Structure Analysis

The molecular formula of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is C44H36Cl4N8Pd . The exact mass is 924.08223 g/mol and the monoisotopic mass is 922.08518 g/mol . Unfortunately, the 3D structure is not available due to too many atoms, unsupported elements, and unsupported atom valence .Physical And Chemical Properties Analysis

The molecular weight of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is 925.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 42.2 Ų . It has a heavy atom count of 57 .Scientific Research Applications

Synthetic Porphyrins

“Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride” is a synthetic porphyrin specialty chemical . Synthetic porphyrins have a wide range of applications in various fields due to their unique properties .

Sensors

This compound is used in the development of sensors . Porphyrins and their derivatives have been intensively explored for sensing applications due to their outstanding photophysical properties .

Water Soluble Porphyrins

It is also used in the field of water-soluble porphyrins . Water-soluble porphyrins have unique properties that make them useful in a variety of applications.

Catalysis

The compound has potential use in catalysis . Porphyrins and their derivatives are known for their catalytic properties, which can be utilized in various chemical reactions .

Optoelectronic Devices

Research has focused on its potential use in optoelectronic devices . The unique properties of porphyrins make them suitable for use in the development of these devices .

Biomedicine

The compound has potential applications in biomedicine . Porphyrins and their derivatives have been used in a variety of biomedical applications due to their unique properties .

Energy Harvesting

Porphyrin macrocycles and their supramolecular nanoassemblies are being widely explored in energy harvesting . The good tunability of their light-induced charge separation and electron/energy transfer properties makes them suitable for this application .

Photocatalysis

The compound has been used in enhancing visible-light photocatalysis . The unique properties of porphyrins make them suitable for use in photocatalysis .

Mechanism of Action

Target of Action

It is known that porphyrin compounds often interact with various cellular components, including proteins and nucleic acids .

Mode of Action

Porphyrin compounds are known for their ability to intercalate into DNA and RNA structures, disrupting normal cellular functions

Biochemical Pathways

Porphyrin compounds are known to be involved in a variety of biological processes, including oxygen transport and photosynthesis

Pharmacokinetics

As a synthetic porphyrin, it is expected to have unique pharmacokinetic properties that may influence its bioavailability .

Result of Action

Porphyrin compounds are known to cause cellular damage when they intercalate into dna and rna structures .

Action Environment

The action, efficacy, and stability of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature and protected from light , suggesting that light and temperature could affect its stability and activity.

properties

IUPAC Name |

palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKDYGBACGOPL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl4N8Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)